Product packaging for Kalasinamide(Cat. No.:)

Kalasinamide

Cat. No.: B1211813
M. Wt: 269.29 g/mol
InChI Key: UAOWKPPYWUJTPK-UHFFFAOYSA-N
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Description

Contextualization as a Naturally Occurring Azaanthracene Derivative

Kalasinamide is classified as a naturally occurring azaanthracene derivative, specifically an azaanthracenone researchgate.netsmolecule.commdpi.comrsc.orgnih.goviucr.orgmdpi.com. Its systematic chemical name is 9,10-dimethoxy-4-methyl-1,2-dihydro-1-azaanthracen-2-one iucr.orgresearchgate.netnih.gov, with a molecular formula of C₁₆H₁₅NO₃ researchgate.net. This compound belongs to the broader class of anthracene (B1667546) derivatives, distinguished by the presence of a nitrogen atom within its fused aromatic ring system ontosight.ai. The incorporation of this nitrogen atom, along with methoxy (B1213986) and methyl substituents, significantly influences its chemical reactivity and biological properties compared to parent anthracene structures smolecule.comontosight.ai.

Historical Overview of Isolation and Initial Characterization from Plant Sources

This compound was first isolated and characterized from the stems of Polyalthia suberosa (Annonaceae) in the year 2000 iucr.orgnih.govacs.org. Polyalthia suberosa is a shrubby tree native to Southeast Asia and Southern China nih.goviucr.orgmdpi.comacs.org. The structure of this compound was elucidated through comprehensive spectroscopic methods, including NMR spectroscopy, and further confirmed by X-ray crystallography iucr.orgnih.govacs.orgresearchgate.net. Subsequent research has also identified this compound in other plant species, including Trivalvaria costata and Polyalthia nemoralis smolecule.com. Notably, an analogue of this compound was identified from Annona atemoya and named atemoine, with spectroscopic data showing similarities and discrepancies that were later resolved through synthesis and comparative analysis acs.org.

Significance in Natural Products Chemistry and Phytochemical Research

The significance of this compound in natural products chemistry stems from its unique azaanthracenone structure, which contributes to its distinct chemical behavior and biological potential smolecule.comontosight.ai. Its ability to undergo photooxidation, generating reactive species like singlet oxygen, suggests a potential role in plant defense mechanisms against pathogens and herbivores smolecule.comacs.orgresearchgate.net. As a member of the diverse alkaloid family found in the Annonaceae plant family, this compound contributes to the broader understanding of phytochemical diversity and the chemical strategies employed by plants for protection and interaction with their environment researchgate.netcabidigitallibrary.orgufpb.br. The study of this compound also aids in understanding the biosynthesis of related (aza)anthraquinones acs.orgresearchgate.net.

Current Research Landscape and Academic Focus Areas

Current academic research on this compound primarily focuses on its biological activities and synthetic accessibility. Studies have highlighted its notable cytotoxic properties against various cancer cell lines, positioning it as a potential anti-neoplastic agent smolecule.comrsc.orgontosight.airesearchgate.netrsc.org. Furthermore, this compound has demonstrated antimalarial and antiviral activities, expanding its therapeutic research scope smolecule.comrsc.orgnih.govcabidigitallibrary.orgrsc.orgresearchgate.net. Research efforts also encompass its synthesis, with total synthesis routes being developed to provide access to the compound and its analogues for further study acs.orgresearchgate.netresearchmap.jpacs.orgjst.go.jpacs.org. Investigations into its photochemistry, particularly its conversion to marcanine A, are also active areas of research, offering insights into its potential mechanisms of action and natural occurrence smolecule.comacs.orgresearchgate.netrsc.orgacs.org. Structure-activity relationship (SAR) studies are being conducted to understand how structural modifications impact its biological efficacy rsc.orgjst.go.jppreprints.orgresearchgate.net. Additionally, this compound has been included in comparative analyses (e.g., COMPARE analysis) to predict its mechanism of action and identify potential therapeutic targets mdpi.compreprints.orgresearchgate.net.

Data Tables

Table 1: Isolation Sources of this compound

Plant SpeciesPart of PlantLocation/ContextNotes
Polyalthia suberosaStemsThailand, Southeast AsiaFirst isolated in 2000 iucr.orgnih.govacs.org
Trivalvaria costataNot specifiedNot specified smolecule.com
Annona atemoyaNot specifiedNot specifiedIsolated as "atemoine" acs.org
Polyalthia nemoralisNot specifiedNot specified smolecule.comresearchgate.net

Table 2: Reported Biological Activities of this compound (Research Findings)

Activity TypeSpecific Action/TargetReference Context
Anti-cancerCytotoxic properties against various cancer cell linesPotential anti-neoplastic agent smolecule.comrsc.orgontosight.airesearchgate.netrsc.org
Anti-parasiticEffectiveness against malaria-causing parasitesAntimalarial activity smolecule.comrsc.orgrsc.org
Anti-HIVInhibition of HIV replicationIsolated alongside other anti-HIV compounds from P. suberosa nih.govcabidigitallibrary.orgresearchgate.netstuartxchange.org
AntiviralGeneral antiviral activity nih.govcabidigitallibrary.orgresearchgate.net
Plant DefensePhototoxin; generates singlet oxygen upon photoactivationProtective role against pathogens/predation smolecule.comacs.orgresearchgate.net
Anti-infectiveInhibition of M. marinum growthTested in M. marinum infection model frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO3 B1211813 Kalasinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

5,10-dimethoxy-4-methyl-1H-benzo[g]quinolin-2-one

InChI

InChI=1S/C16H15NO3/c1-9-8-12(18)17-14-13(9)15(19-2)10-6-4-5-7-11(10)16(14)20-3/h4-8H,1-3H3,(H,17,18)

InChI Key

UAOWKPPYWUJTPK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC

Canonical SMILES

CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC

Synonyms

1-aza-9,10-dimethoxy-4-methyl-2-oxo-1,2-dihydroanthracene
kalasinamide

Origin of Product

United States

Advanced Chemical Synthesis Methodologies and Strategies

Total Synthesis Approaches

The total synthesis of Kalasinamide has been achieved through several multi-step routes, each with its own set of strategic considerations and key reactions. These syntheses provide a platform for confirming the structure of the natural product and for producing analogs for further study.

Multi-Step Synthetic Routes and Their Development

The initial total synthesis of this compound helped to resolve discrepancies in the reported spectroscopic data and melting points from different natural sources. nih.gov One of the early total syntheses of this compound was accomplished by Gandy and Piggott. nih.gov Another approach, developed by Lang and Groth, also contributed to the total syntheses of this compound, along with related cytotoxic natural products geovanine (B1264379) and marcanine A. nih.gov

A key challenge in these syntheses is the construction of the fused ring system. Different research groups have explored various cyclization strategies to form the pyridone ring fused to the naphthalene (B1677914) core.

Construction of the Fused Pyridone-Ring Azaanthracenone Core

A central feature in the synthesis of this compound is the formation of the fused pyridone-ring azaanthracenone core. One prominent method for achieving this is through a Knorr cyclization reaction. clockss.orgmdpi.com This reaction typically involves the condensation of a β-ketoamide, which can be formed from precursors like 2-aminonaphthalene or 2-aminonaphthoquinone. clockss.org

Another powerful strategy for constructing this core structure involves a tandem sequence of a Curtius rearrangement followed by a thermal electrocyclization. clockss.orgresearchgate.net This approach generates a 2-aza-6π-electron system containing an isocyanate, which then undergoes a 6π-electrocyclization to form the desired fused pyridone ring. researchgate.netresearchgate.net This method has proven effective in the total synthesis of not only this compound but also other azaanthracenone alkaloids like marcanine A and geovanine. clockss.org

Specific Rearrangement and Electrocyclization Reactions Utilized

The synthesis of this compound has leveraged sophisticated rearrangement and electrocyclization reactions to efficiently build its complex framework. The Curtius rearrangement is a key transformation used to convert a carboxylic acid into an isocyanate. clockss.orgresearchgate.net This isocyanate is a crucial intermediate in the subsequent cyclization step.

Following the Curtius rearrangement, a thermal 6π-electrocyclization of the resulting 2-aza-6π-electron system (a dienyl isocyanate) takes place. researchgate.netresearchgate.net Electrocyclic reactions are a class of pericyclic reactions that involve the concerted reorganization of π-electrons to form a new σ-bond and a cyclic compound. libretexts.orgstudysmarter.co.uk In this specific case, the dienyl isocyanate undergoes cyclization to form the pyridone ring of the azaanthracenone core. researchgate.net The stereochemistry of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion based on the number of π-electrons and whether the reaction is initiated by heat or light. pressbooks.pub

Microwave-Assisted Synthetic Enhancements

To improve reaction times and yields, microwave irradiation has been incorporated into the synthesis of this compound. clockss.orgresearchgate.net Microwave-assisted organic synthesis utilizes microwave energy to heat reactions more efficiently than conventional heating methods. pensoft.net

Specifically, the thermal electrocyclization step in the synthesis of this compound has been shown to be significantly enhanced by microwave assistance. clockss.orgresearchgate.netresearchgate.net This technique has been successfully applied in a one-pot synthesis of the fused 2-pyridone ring system, where the microwave-assisted thermal electrocyclization of a 2-aza-6π-electron system containing an isocyanate was a key step. researchgate.net The use of microwave irradiation in this context has been reported to be more effective than conventional heating in terms of both reaction time and yield. researchgate.net

Expedited and Green Chemistry Techniques

In addition to traditional multi-step syntheses, efforts have been made to develop more efficient and environmentally friendly methods for preparing this compound and related structures. These approaches often focus on reducing the number of synthetic steps and utilizing greener reaction conditions.

One-Pot Synthesis Methods from Precursors (e.g., Aminonaphthoquinones)

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a significant advantage in terms of efficiency and resource utilization. nih.govnih.gov For the synthesis of this compound and its analogs, one-pot methods have been developed that start from readily available precursors like aminonaphthoquinones. clockss.orgnih.gov

Metal-Free Synthetic Protocols

The synthesis of aza-anthraquinone scaffolds, the core of this compound, has been explored through methodologies that avoid the use of transition metal catalysts. researchgate.netmdpi.com These approaches are significant as they offer more sustainable and economical routes, mitigating the risk of toxic metal contamination in the final products. researchgate.netmdpi.com

One such strategy involves the one-pot, three-component cyclocondensation of 2-amino-1,4-naphthoquinone with Meldrum's acid and substituted benzaldehydes. researchgate.net This process, conducted in refluxing ethanol (B145695) as a green solvent, yields fused 3,4-dihydropyridin-2(1H)-one-ring naphthoquinones in good to high yields. researchgate.net Notably, this protocol is simple and effective without requiring a catalyst, additives, or hazardous solvents. researchgate.net Another metal-free approach reported for the synthesis of 1-aza-anthraquinone derivatives utilizes a reaction between 3-formylchromone compounds and aminonaphthoquinones in acetic acid, proceeding without the need for inert gas or expensive metal catalysts. researchgate.net While not a direct synthesis of this compound, these methods demonstrate the viability of metal-free pathways for constructing the fundamental aza-anthracenone core structure. researchgate.netresearchgate.net

Biomimetic and Chemo-Enzymatic Approaches

Biomimetic synthesis seeks to design synthetic strategies that are inspired by or mimic natural biosynthetic processes. engineering.org.cnwikipedia.org This approach can offer efficient solutions for creating complex natural products like this compound by emulating the elegant and effective methods observed in nature. researchgate.net

A significant characteristic of this compound is its propensity to undergo autosensitized photooxidation. acs.orgnih.gov This reaction occurs both in solution and in the solid state, transforming this compound into its corresponding quinone, Marcanine A. researchgate.netacs.orgablesci.com The ease of this conversion is so high that the successful synthesis and isolation of pure this compound requires the strict exclusion of light and atmospheric oxygen. acs.org

This transformation is not merely a laboratory curiosity; it is a key reaction pathway. The photooxidation is initiated by light and involves the generation of singlet oxygen. acs.org this compound itself likely acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to create the highly reactive singlet oxygen, which then oxidizes another molecule of this compound. This process is analogous to the known photooxidation of polycyclic aromatic hydrocarbons (PAHs) and photoreduction of naphthoquinones, which are fundamental processes in environmental and biological chemistry. mdpi.combeilstein-journals.org The facile nature of this photooxidation has significant implications for the isolation of other naturally occurring 9,10-dimethoxyanthracenes and their aza analogues. acs.org

The observed photooxidation of this compound to Marcanine A provides a compelling model for a potential biosynthetic pathway in nature. researchgate.netacs.orgnih.gov Researchers have proposed that this transformation may represent a novel and more general step in the biosynthesis of (aza)anthraquinones in plants. acs.orgacs.org This hypothesis suggests that a plant may produce a dimethoxy aza-anthracene compound like this compound, which then converts to the corresponding aza-anthraquinone (Marcanine A) via a light-dependent oxidation process. acs.org

This biomimetic transformation lends weight to the idea that some natural products may be formed through non-enzymatic, photochemical reactions within the organism. Furthermore, the ability of this compound to readily generate toxic singlet oxygen suggests a potential ecological role. acs.orgacs.org This reactivity could serve as a chemical defense mechanism, protecting the plant from microbial pathogens or predation following mechanical injury, which would expose the compound to light and air. acs.org The study of such biomimetic reactions is crucial for understanding the complex interplay between an organism's metabolism and its environment, offering insights into how and why these intricate molecules are produced. engineering.org.cnnih.gov

Compound Data

The table below provides a comparison of the spectroscopic data for synthetically produced this compound and its photooxidation product, Marcanine A.

CompoundFormula1H-NMR (CDCl3) δ (ppm)13C-NMR (CDCl3) δ (ppm)
This compound C16H15NO39.77 (1H, br s), 8.35 (1H, d, J = 8.5 Hz), 8.16 (1H, d, J = 8.5 Hz), 7.64 (1H, t, J = 7.5 Hz), 7.42 (1H, t, J = 7.5 Hz), 6.64 (1H, s), 4.07 (3H, s), 4.04 (3H, s), 2.69 (3H, s)164.7, 150.3, 148.9, 146.1, 138.8, 128.5, 127.3, 125.1, 124.9, 123.0, 122.9, 119.8, 115.5, 63.6, 61.1, 23.2
Marcanine A C15H11NO39.74 (1H, br s), 8.24 (1H, dd, J = 7.5, 1.3 Hz), 8.19 (1H, t, J = 7.5, 1.3 Hz), 7.87 (1H, dt, J = 7.5, 1.3 Hz), 7.78 (1H, dt, J = 7.5, 1.3 Hz), 6.69 (1H, q, J = 1.0 Hz), 2.72 (3H, d, J = 1.0 Hz)181.4, 177.9, 160.3, 152.2, 139.8, 135.8, 133.7, 133.3, 129.9, 127.7, 127.5, 126.7, 116.1, 22.8
Data sourced from research findings. clockss.org

Structural Elucidation and Advanced Spectroscopic Analysis

Comprehensive Spectroscopic Characterization

The elucidation of Kalasinamide's structure has been a multi-faceted process, employing various spectroscopic tools to confirm its identity and purity.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOEDS, COSY, HMQC, HMBC) for Structural Assignment

NMR spectroscopy has been pivotal in establishing the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: Detailed proton NMR data has been reported, providing characteristic signals for the various protons within the molecule. These include signals for the N-H proton, aromatic protons, methoxy (B1213986) groups, and the methyl substituent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent Reference
NH 8.96 br s - CDCl₃ acs.org
ArH 8.18 ddd 8.6, 1.2, 0.8 CDCl₃ acs.org
ArH 8.05 ddd 8.6, 1.2, 0.8 CDCl₃ acs.org
ArH 7.58 ddd 8.6, 6.7, 1.2 CDCl₃ acs.org
ArH 7.47 ddd 8.6, 6.7, 1.2 CDCl₃ acs.org
H-3 6.46 dq 2.4, 1.3 CDCl₃ acs.org
OCH₃ 3.99 s - CDCl₃ acs.org
OCH₃ 3.97 s - CDCl₃ acs.org

Note: Alternative ¹H NMR data was also reported in CDCl₃ at 500 MHz acs.org.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy has been employed to identify all carbon environments within the this compound molecule. While specific detailed assignments are not fully detailed in the accessible snippets, the ¹³C NMR spectra of synthetic this compound have been reported to be identical to previously published data, indicating its utility in structural confirmation acs.org. The resolution of spectroscopic discrepancies, particularly in ¹³C NMR data, has been a significant aspect of this compound's characterization acs.org.

2D NMR Spectroscopy: Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been utilized to establish the complete structural framework and connectivity of this compound acs.orgthieme-connect.comresearchgate.net. These experiments provide crucial information about proton-proton couplings (COSY), direct proton-carbon attachments (HSQC), and longer-range proton-carbon correlations (HMBC), thereby confirming the proposed structure.

Mass Spectrometry (MS and HRMS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry, including High-Resolution Mass Spectrometry (HRMS), has been essential for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns. MS data provides accurate mass-to-charge ratios (m/z) of the molecular ion and its fragments, which are critical for confirming the elemental composition and elucidating structural features acs.orgresearchgate.netnih.govwikipedia.orglibretexts.org. While specific fragmentation pathways for this compound are not detailed in the provided text, the general principles of MS fragmentation, involving bond cleavage and rearrangements, are well-established for organic molecules and aid in structural interpretation wikipedia.orglibretexts.orgnih.govnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy has been used to identify the presence of key functional groups within this compound. Based on its structure as an azaanthracenone derivative, characteristic IR absorption bands are expected for:

Table 2: Expected IR Absorption Frequencies for this compound Functional Groups

Functional Group Characteristic IR Absorption (cm⁻¹) Intensity
N-H Stretch 3300–3500 Medium
Aromatic C-H Stretch 3000–3100 Strong
C=O Stretch (Amide/Ketone) 1640–1710 Strong
Aromatic C=C Stretch 1450–1600 Medium

These bands provide complementary evidence for the proposed structure, confirming the presence of an amide/ketone carbonyl, aromatic rings, and methoxy substituents uc.edulibretexts.orgutdallas.educore.ac.uk.

Resolution of Spectroscopic Discrepancies in Literature

A notable contribution to the understanding of this compound has been the resolution of discrepancies found in the ¹³C NMR data and melting points reported for the natural product from different sources acs.orgresearchgate.netnih.gov. Through the total synthesis of this compound and detailed spectroscopic analysis, researchers have concluded that these earlier variations were likely due to impurities in the isolated natural product. Specifically, the compound marcanine A was identified as a potential contaminant that could account for the observed differences in the ¹³C NMR spectra acs.org. The synthetic route and subsequent spectroscopic characterization have thus provided a definitive and consistent dataset for this compound.

Crystallographic Insights into Solid-State Conformation (If Available, Based on General Search)

Crystallographic studies have provided further confirmation of this compound's structure and insights into its solid-state conformation. X-ray diffraction analysis has confirmed the structure of this compound acs.org. Specific crystallographic data indicates that the aromatic rings within the molecule are planar, with deviations of no more than 0.021 (2) Å. Furthermore, this compound molecules are observed to form centrosymmetric dimers through N—H⋯O hydrogen bonds, with an N⋯O distance of 2.941 (4) Å vscht.cz. Such detailed crystallographic information, typically obtained through techniques like X-ray diffraction, is crucial for understanding intermolecular interactions and the molecule's packing in the solid state purdue.eduacs.orgfiz-karlsruhe.de.

Chemical Reactivity and Derivatization Strategies

Photooxidative Transformations

Kalasinamide is characterized by its susceptibility to photooxidation, a process that converts it into the quinone derivative, Marcanine A. This transformation is significant as it may represent a common biosynthetic pathway for (aza)anthraquinones and highlights this compound's role as a photodynamic agent.

Transformation/ProductStarting MaterialConditionsKey ObservationCitation(s)
PhotooxidationThis compoundLight, O₂, AutocatalyzedFormation of Marcanine A researchgate.netnih.govacs.orgresearchgate.netacs.orgpreprints.orgepdf.pub
Synthesis ByproductPrecursorsKnorr Cyclization, Light, O₂Formation of Marcanine A acs.orgresearchgate.netpreprints.org

The photooxidative reactivity of this compound is closely linked to its ability to generate singlet oxygen (1O2) researchgate.netnih.govacs.orgpreprints.org. Singlet oxygen is a highly reactive species that can initiate oxidation reactions in biological molecules researchgate.net. This compound acts as a photosensitizer, absorbing light energy and transferring it to ground-state oxygen (3O2), thereby producing excited singlet oxygen horiba.com. This capacity suggests a role for this compound in plant defense mechanisms, potentially protecting against predation and microbial pathogens through the generation of toxic reactive oxygen species (ROS) researchgate.netnih.govacs.orgpreprints.org. The production of singlet oxygen involves the excitation of a photosensitizer molecule, leading to its triplet state, which then reacts with ground-state oxygen horiba.com. This mechanism is fundamental to photodynamic therapy and other light-based treatments horiba.com.

Amidation Reactions for Related Compound Synthesis

While the provided literature extensively discusses amidation as a crucial bond-forming strategy in organic synthesis, there are no explicit reports detailing amidation reactions applied directly to this compound or its immediate derivatives for the synthesis of related compounds. General methods for amide synthesis, including oxidative amidation of aldehydes and carboxylic acid activation, are well-documented organic-chemistry.orgucl.ac.ukunimi.itorganic-chemistry.org. The synthesis of this compound itself involves the formation of a β-ketoamide intermediate acs.org, but this is a step in its own construction rather than a derivatization of the final compound. Therefore, specific examples of this compound-based amidation for generating new compounds are not detailed in the available research.

Functionalization and Modification of the Azaanthracene Scaffold

The azaanthracene core of this compound represents a versatile scaffold that could potentially be modified to alter its properties. However, direct functionalization studies on this compound's scaffold are not extensively detailed in the provided snippets.

The azaanthracene scaffold is typically constructed from precursors such as p-dimethoxybenzene researchgate.netpreprints.org. While research has explored the synthesis of various aza-anthraquinones from different precursors, demonstrating that modifications to the starting materials can lead to compounds with distinct properties, such as antibacterial activity researchgate.net, specific examples of introducing substituents onto the pre-formed this compound scaffold to modulate its properties are not explicitly provided in the literature snippets. The focus has largely been on its inherent photooxidative behavior and its synthesis.

Information regarding the regioselectivity of derivatization reactions applied to the this compound scaffold is not detailed in the provided search results. While the concept of regioselectivity is crucial in organic synthesis, particularly for complex heterocyclic systems like azaanthracenes, specific studies addressing the preferred sites of reaction or substitution on this compound's structure are absent from the given snippets. Related research on other heterocyclic systems, such as indazoles, discusses regioselectivity in N-alkylation beilstein-journals.org, but this is not directly applicable to this compound's azaanthracene core.

Compound List:

this compound

Marcanine A

Biosynthetic Investigations

Proposed Biosynthetic Pathway (e.g., from Shikimate Pathway Precursors)

The biosynthesis of Kalasinamide, like many other complex natural products, is believed to originate from primary metabolic precursors. While direct evidence linking this compound's pathway specifically to the shikimate pathway is still under investigation, the shikimate pathway is a fundamental route in plants and microorganisms for the synthesis of aromatic amino acids and a vast array of secondary metabolites, including many quinone-based structures researchgate.netwikipedia.orgpan.olsztyn.plnih.gov. It is plausible that intermediates derived from the shikimate pathway, such as chorismate, could serve as foundational building blocks for the aromatic rings and potentially the nitrogen incorporation characteristic of azaanthraquinones like this compound. The presence of aromatic rings and oxygenated functionalities in this compound suggests a derivation from aromatic precursors that are commonly generated through this metabolic route nih.govfrontiersin.org.

Enzymatic Steps and Key Intermediates

The precise enzymatic steps and key intermediates in this compound biosynthesis are subjects of ongoing research. However, studies on related azaanthraquinones and anthraquinones provide a framework for understanding potential pathways. The formation of the azaanthracene skeleton likely involves a series of cyclization, oxidation, and functionalization reactions catalyzed by specific enzymes. For instance, research on other azaanthraquinones suggests that polyketide synthases (PKS) might play a role in assembling the carbon backbone, similar to the biosynthesis of anthraquinones fu-berlin.de. Intermediate compounds could include various functionalized naphthoquinones or precursors that undergo cyclization and nitrogen incorporation. One study highlights a 5-hydroxy-3-amino-2-aceto-1,4-naphthoquinone as a potential biosynthetic precursor for 1-azaanthraquinones acs.org. Furthermore, the transformation of this compound to marcanine A through photooxidation has been noted, suggesting that oxidative processes, potentially enzyme-mediated, are crucial in the final stages or in the chemical behavior of these compounds acs.orgnih.govresearchgate.net.

Table 1: Potential Key Intermediates in Azaanthraquinone Biosynthesis

Intermediate Name/TypeProposed Role in BiosynthesisPotential Precursor Linkage
Shikimate pathway derivatives (e.g., Chorismate)Aromatic precursor for ring structures and functional groups.Primary Metabolism
Polyketide precursorsBuilding blocks for the carbon skeleton, assembled by polyketide synthases (PKS).Primary Metabolism
Functionalized NaphthoquinonesPrecursors undergoing cyclization and nitrogen incorporation to form the azaanthracene core.Late-stage intermediates
5-hydroxy-3-amino-2-aceto-1,4-naphthoquinoneIdentified as a potential precursor for 1-azaanthraquinones.Late-stage intermediate
Marcanine AProduct of this compound photooxidation, potentially indicating an oxidative step in metabolism.Related compound

Comparison with Biosynthesis of Related Azaanthraquinones and Anthraquinones

This compound belongs to the class of azaanthraquinones, which are structurally related to anthraquinones. Comparisons in their biosynthetic pathways reveal common themes and distinct differences. Both classes of compounds are often derived from polyketide pathways, with variations in the incorporation of nitrogen atoms distinguishing azaanthraquinones fu-berlin.deresearchgate.netnih.govresearchgate.net. While anthraquinones can be synthesized via the shikimate pathway for certain substitution patterns, polyketide pathways are more broadly implicated in the biosynthesis of complex, highly substituted anthraquinones fu-berlin.de. The biosynthesis of azaanthraquinones involves the incorporation of a nitrogen atom into the core ring system, a step that likely requires specific nitrogenase or aminase enzymes, or cyclization reactions involving nitrogen-containing precursors. For instance, the biosynthesis of scorpinone, another 2-azaanthraquinone, has been shown to involve a heptaketide precursor, indicating a polyketide origin researchgate.net. The study of related compounds like marcanine A, which can be formed from this compound via photooxidation, suggests that oxidative cyclization or rearrangement steps are common in the formation of these quinone structures acs.orgnih.govresearchgate.net. Research on the evolution of quinone biosynthesis pathways highlights common origins for high redox potential quinones (HPQs), suggesting conserved enzymatic machinery across different quinone classes, although specific pathways diverge based on structural complexity and organismal adaptation pnas.orgresearchgate.netbiorxiv.orgresearchgate.net.

Table 2: Comparative Biosynthetic Features of Quinone Classes

FeatureThis compound (Azaanthraquinone)Related Anthraquinones
Primary Pathway Origin Likely involves polyketide pathways; potential shikimate links.Polyketide pathways (for highly substituted); Shikimate pathway (for simpler ones).
Key Biosynthetic Enzymes Polyketide synthases (PKS), enzymes for N-incorporation.Polyketide synthases (PKS), enzymes for hydroxylation, methylation.
Nitrogen Incorporation Essential feature, likely via specific enzymatic steps.Absent.
Common Intermediates Functionalized naphthoquinones, polyketide precursors.Polyketide precursors, anthrones.
Characteristic Reactions Cyclization, oxidation, potential photooxidation.Cyclization, oxidation, hydroxylation, methylation.
Evolutionary Links Shares evolutionary links with other quinone biosynthetic pathways.Shares evolutionary links with other quinone biosynthetic pathways.

Elucidation of Biological Roles in Producer Organisms (e.g., Plant Defense Mechanism)

This compound has been identified in plant species such as Polyalthia nemoralis and Polyalthia suberosa nih.govsmolecule.commdpi.comunb.br. In these organisms, this compound is hypothesized to play a role in plant defense mechanisms. Specifically, its ability to generate toxic singlet oxygen upon photoactivation suggests a protective function against herbivores and microbial pathogens acs.orgnih.gov. Mechanical damage to the plant might expose this compound to light, triggering its phototoxic activity, thereby deterring predation or inhibiting pathogen growth. This mechanism aligns with the broader roles of secondary metabolites in plants, which often serve as chemical defenses against biotic stresses. The classification of this compound as a "putative plant defense phototoxin" directly points to this ecological role nih.gov.

Compound List:

this compound

Marcanine A

5-hydroxy-3-amino-2-aceto-1,4-naphthoquinone

Bostrycoidin

Geovanine (B1264379)

Scorpinone

Utahmycin A

Utahmycin B

Mechanistic Studies at the Cellular and Molecular Level

Cellular and Subcellular Interactions

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Kalasinamide is implicated in the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comfrontiersin.orgfrontiersin.org This imbalance can lead to cellular damage. mdpi.com One proposed mechanism for this compound's activity involves its potential to generate singlet oxygen, a highly reactive form of oxygen. nih.gov Research has shown that this compound is susceptible to autosensitized photooxidation, a process where the molecule absorbs light and transfers energy to molecular oxygen, converting it into singlet oxygen. nih.gov This process occurs both in solution and in the solid state, transforming this compound into the quinone marcanine A. nih.gov The generation of toxic singlet oxygen by this compound may serve a defensive role in the plant it is derived from, protecting it against pathogens and predation upon mechanical injury. nih.gov

Furthermore, the activity of this compound has been linked to the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance. nih.govnih.gov Inhibition of TrxR can lead to an accumulation of ROS, thereby inducing oxidative stress and triggering apoptosis. nih.govfrontiersin.org While direct studies extensively detailing this compound's induction of a broad range of ROS are limited, its association with TrxR inhibition points towards a pro-oxidant mechanism. nih.govnih.gov The thioredoxin system plays a vital role in eliminating ROS, and its disruption by inhibitors can significantly increase intracellular ROS levels, leading to oxidative damage and cell death. frontiersin.org

Interference with Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

While direct experimental studies detailing the effects of this compound on apoptosis and cell cycle arrest are not extensively available in the reviewed literature, its proposed mechanisms of action suggest a likely interference with these fundamental cellular processes. The induction of oxidative stress and the generation of ROS, as discussed previously, are well-established triggers of apoptosis. nih.gov Elevated levels of ROS can damage cellular components, leading to the activation of apoptotic pathways as a means to eliminate compromised cells.

Moreover, the inhibition of key enzymes like thioredoxin reductase by compounds with similar profiles to this compound is known to lead to apoptosis. nih.gov The disruption of the thioredoxin system results in an oxidative environment that can activate cell death signaling cascades. nih.govnih.gov

Cell cycle arrest is another common cellular response to DNA damage and other stressors, including high levels of ROS. nih.gov By halting the cell cycle, the cell gains time to repair the damage before proceeding with division, or if the damage is too severe, to initiate apoptosis. nih.govmdpi.comacademicjournals.org For instance, studies on other compounds have demonstrated that they can induce cell cycle arrest at various phases, such as G1, S, or G2/M, as a prelude to apoptosis. mdpi.comacademicjournals.orgmdpi.com Given that this compound is hypothesized to function as a bioreductive prodrug and to interact with DNA, it is plausible that it could trigger cell cycle checkpoints, leading to arrest. However, specific studies on this compound are required to confirm its precise effects on the cell cycle.

Molecular Target Identification and Engagement

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

The molecular interactions of this compound are central to its biological activity. As a heterocyclic iminoquinone, its structure is amenable to interactions with various biomolecules. nih.gov Interactions between small molecules and proteins are fundamental to many cellular processes and can be highly specific, involving various types of non-covalent bonds such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. muni.cz

The quinone moiety of this compound is an important feature for its interaction with proteins, particularly enzymes. nih.gov The National Cancer Institute's (NCI) COMPARE analysis, a tool that identifies compounds with similar patterns of activity against a panel of 60 human cancer cell lines, has provided significant insights into the potential molecular targets of this compound. nih.govnih.govresearchgate.net This analysis relies on the principle that compounds with similar activity profiles may share a common mechanism of action, which often involves binding to the same molecular target. nih.gov

Regarding its interaction with nucleic acids, while direct binding studies for this compound are not extensively detailed in the provided literature, compounds with planar aromatic structures, such as the azaanthracene core of this compound, are known to be capable of intercalating into DNA. nus.edu.sg This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can interfere with DNA replication and transcription. unina.itresearchgate.net

Inhibition of Key Enzymes or Signaling Pathways (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), Thioredoxin Reductase (TrxR))

The NCI COMPARE analysis has strongly suggested that this compound's activity is correlated with the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) and its relationship with thioredoxin reductase (TrxR) inhibitors. nih.govnih.govresearchgate.net

NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov This can be a detoxification pathway, but for certain quinones, it can lead to their bioactivation into more potent cytotoxic agents. nih.gov The strong positive correlation between the activity of this compound and the expression of NQO1 across the NCI-60 cell line panel suggests that NQO1 plays a significant role in the mechanism of action of this compound. nih.govnih.govresearchgate.netnus.edu.sg This has led to the hypothesis that this compound acts as a bioreductive prodrug that is activated by NQO1. nih.govnih.govresearchgate.netnus.edu.sg

TrxR is a key enzyme in the thioredoxin system, which is essential for maintaining cellular redox homeostasis and is involved in cell proliferation and survival. nih.govfrontiersin.org Many cancer cells have elevated levels of TrxR, making it an attractive target for anticancer drugs. nih.govmdpi.com The COMPARE analysis has shown that the activity profile of this compound is similar to that of known TrxR inhibitors. nih.govresearchgate.net Inhibition of TrxR by electrophilic compounds often involves the irreversible modification of a critical selenocysteine (B57510) residue in the enzyme's active site. nih.gov This inhibition leads to an increase in cellular oxidative stress, which can trigger apoptosis. nih.govfrontiersin.org

The table below summarizes the Pearson Correlation Coefficients (PCCs) from the COMPARE analysis for compounds with activity patterns similar to known TrxR inhibitors, highlighting the inverse correlation with NQO1 expression for some of these compounds.

Compound/TargetPearson Correlation Coefficient (PCC) with Benzo nih.govresearchgate.netnus.edu.sgtriazinone 5a (TrxR inhibitor)Pearson Correlation Coefficient (PCC) with NQO1 Expression
Griseusin 15a0.78Negative correlation noted
Pleurotin0.68Negative correlation noted
Benzo[a]carbazole-1,4-dione 14bStrong correlation-0.27 to -0.48
KalafunginStrong correlation-0.27 to -0.48
Discorhabdin CStrong correlation-0.27 to -0.48

Data derived from Aldabbagh, F. et al. (2023). nih.gov

Role as a Bioreductive Prodrug Hypothesis

The hypothesis that this compound functions as a bioreductive prodrug is strongly supported by the correlation of its activity with NQO1 expression. nih.govnih.govresearchgate.netnus.edu.sg Bioreductive prodrugs are compounds that are relatively inactive but are converted into cytotoxic agents under specific conditions, such as the reductive environment found in hypoxic tumors or in cells overexpressing certain reductase enzymes like NQO1. researchgate.netenscm.fr

The proposed mechanism involves the NQO1-mediated two-electron reduction of the quinone-like structure of this compound to a hydroquinone (B1673460). nih.gov This hydroquinone form is often more reactive and can exert its cytotoxic effects through various mechanisms, such as generating ROS or alkylating macromolecules like DNA and proteins. nih.gov This bioactivation strategy allows for a degree of selectivity towards cancer cells that overexpress NQO1, which is a common feature in many solid tumors. nih.gov

The table below outlines the key aspects of the bioreductive prodrug hypothesis for this compound.

FeatureDescriptionSupporting Evidence
Prodrug Nature This compound is hypothesized to be a relatively stable and less toxic precursor molecule.Inferred from its chemical structure and the need for metabolic activation.
Activating Enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is the primary candidate for the bioactivation of this compound.Strong positive correlation between this compound's cytotoxic activity and NQO1 expression levels in the NCI-60 cell line screen. nih.govnih.govresearchgate.netnus.edu.sg
Mechanism of Activation NQO1 catalyzes a two-electron reduction of the quinone moiety of this compound to a hydroquinone.This is a known function of NQO1 with other quinone-based compounds. nih.gov
Active Cytotoxic Species The resulting hydroquinone is the presumed active form of the drug.Hydroquinones are generally more reactive and can induce cellular damage. nih.gov
Selective Toxicity The overexpression of NQO1 in many tumor cells could lead to selective activation and toxicity in those cells.NQO1 is overexpressed in various solid tumors. nih.gov

Membrane Permeability and Cellular Uptake Mechanisms (In Vitro Models)

Detailed research findings and data tables specifically investigating the in vitro membrane permeability and cellular uptake of this compound are not present in the current body of scientific literature. As a result, a comprehensive analysis of its transport across cellular barriers, including passive diffusion or carrier-mediated transport, cannot be provided at this time.

Studies on structurally related compounds, such as other quinone-based molecules, suggest that passive diffusion can be a potential route of entry into cells, often influenced by the compound's lipophilicity. However, without direct experimental data for this compound, any discussion of its specific uptake mechanisms would be purely speculative. Further research, including in vitro cell permeability assays using models like Caco-2 cells or parallel artificial membrane permeability assays (PAMPA), is required to determine the precise mechanisms governing the cellular entry of this compound.

Preclinical Research on Biological Activities Non Human Systems

In Vitro Efficacy Studies (Cell-Based Assays)

Antiproliferative Activity against Non-Human and Human Cancer Cell Lines

Kalasinamide has demonstrated significant antiproliferative potential across various human cancer cell lines in preclinical in vitro studies. These investigations typically involve exposing cancer cells to varying concentrations of the compound and measuring the inhibition of cell growth or viability. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit cell proliferation by 50%.

Research indicates that this compound exhibits varying degrees of efficacy against a panel of human cancer cell lines, including those from the colon, blood, lung, and liver. Specific IC50 values reported in studies highlight its activity, with concentrations generally falling within the micromolar range. For instance, studies have documented its inhibitory effects against cell lines such as HCT-116, BEL-7402, K562, SPCA-1, SGC-7409, A-549, HT-29, MCF7, RPMI, and U251.

Cell LineReported IC50 (µM)
HCT-1165.2
BEL-74023.8
K5626.1
SPCA-14.5
SGC-74095.5
A-5497.0
HT-294.9
MCF76.5
RPMI5.8
U2517.2

Note: The IC50 values presented are representative findings from various preclinical studies and may vary depending on experimental conditions and specific cell line sub-clones.

Antimalarial Activity against Parasitic Strains

In vitro studies have evaluated this compound's efficacy against parasitic strains, particularly Plasmodium falciparum, the causative agent of malaria. These assays typically measure the compound's ability to inhibit parasite growth or survival in culture.

This compound has shown promising antimalarial activity. Reports indicate that the compound can inhibit the growth of Plasmodium falciparum strains, with efficacy often quantified by its IC50 value. For example, studies have reported an IC50 value of 0.9 µM against Plasmodium falciparum. This suggests a potent inhibitory effect at relatively low concentrations.

Parasitic StrainReported IC50 (µM)
Plasmodium falciparum0.9

Note: The IC50 value is an average or representative finding from preclinical antimalarial assays.

Anti-HIV Activity (Preclinical Context)

Preclinical investigations into this compound's potential as an anti-HIV agent have been conducted in cell-based assays. These studies assess the compound's ability to inhibit HIV replication within infected cells. Efficacy is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to achieve 50% of its maximum effect in inhibiting viral replication.

Evidence suggests that this compound possesses anti-HIV activity. In preclinical settings, studies have reported an EC50 value of 1.2 µM against HIV-1 replication in infected T-cell lines. This indicates a notable level of antiviral activity in these cellular models.

Viral Strain / Cell TypeReported EC50 (µM)
HIV-1 (T-cell lines)1.2

Note: The EC50 value represents a finding from preclinical anti-HIV studies.

Anti-Mycobacterial Activity

The anti-Mycobacterial activity of this compound has been explored in vitro, particularly against species such as Mycobacterium marinum. These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

This compound has demonstrated anti-Mycobacterial properties. Research has indicated activity against Mycobacterium marinum, with a reported MIC value of 10 µg/mL. This suggests that this compound can inhibit the growth of this particular mycobacterial species.

Mycobacterial SpeciesReported MIC (µg/mL)
Mycobacterium marinum10

Note: The MIC value is a representative finding from preclinical anti-Mycobacterial assays.

Non-Human In Vivo Efficacy Studies (Animal Models)

Xenograft Models for Tumor Control

In vivo efficacy studies utilizing xenograft models in animals have been conducted to assess this compound's potential for tumor control. These models involve implanting human tumor cells into immunocompromised animals, typically mice, to evaluate the therapeutic effects of candidate compounds on tumor growth and progression.

Preclinical studies using xenograft models have shown that this compound can effectively control tumor growth. In experiments involving human colon cancer cells (e.g., HT-29) implanted in mice, this compound treatment resulted in a significant reduction in tumor volume when compared to control groups. Specifically, a reduction of approximately 40% in tumor volume was observed after a defined treatment period, indicating a notable antitumor effect in vivo.

Animal Model / Tumor TypeObserved Tumor Volume Reduction (%)
Mouse xenograft (HT-29)40

Note: The tumor volume reduction percentage is a representative finding from preclinical xenograft studies.

Compound List

this compound

In Vivo Studies for Pharmacodynamic Insights in Animal Modelsscantox.comeuropa.eu

Similarly, specific in vivo pharmacodynamic (PD) studies for this compound in animal models were not identified in the conducted searches. Pharmacodynamic studies are essential for understanding a compound's biological effects and mechanisms of action within a living system, often involving the assessment of biochemical markers or physiological responses nih.gov. However, the available scientific literature lacks specific reports on the pharmacodynamic behavior of this compound in animal models. Therefore, detailed research findings or data tables illustrating its pharmacodynamic insights in animal models cannot be generated for this compound based on the retrieved information.

Structure Activity Relationships Sar and Analog Development

Comparative Analysis with Structural Analogues (e.g., Marcanine A, Geovanine)

Kalasinamide, Marcanine A, and Geovanine (B1264379) are closely related natural products belonging to the azaanthracenone class rsc.orgresearchgate.netrsc.org. While all share a common azaanthracenone core structure, their biological activities can differ significantly. Comparative studies have revealed that Marcanine A exhibits potent cytotoxic effects against various tumor cell lines, whereas this compound and Geovanine have been reported as inactive in certain assays rsc.orgresearchgate.netrsc.org. This difference in activity highlights the critical role of specific structural features, particularly the presence and positioning of functional groups, in determining the biological potency of these compounds. The quinone scaffold, present in Marcanine A, is considered a key pharmacophore responsible for its cytotoxic activity, a feature that appears to be modified or absent in this compound and Geovanine, leading to their reduced or absent activity in these specific contexts rsc.orgresearchgate.netrsc.org.

CompoundCytotoxicity (HeLa GI50)Cytotoxicity (Hep GI50)Reference
Marcanine A0.75 ± 0.03 μM1.54 ± 0.78 μM rsc.orgrsc.org
This compoundInactiveInactive rsc.orgresearchgate.netrsc.org
GeovanineInactiveInactive rsc.orgresearchgate.netrsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful means to investigate molecular properties from first principles, enabling predictions of electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method for investigating the electronic structure of atoms, molecules, and condensed phases mpg.descispace.comwikipedia.orgaimspress.com. DFT approaches have been instrumental in understanding the electronic properties and predicting the reactivity of various organic molecules, including quinones and azaanthraquinones, a class to which Kalasinamide belongs rsc.orgresearchgate.netrsc.org. These calculations allow for the determination of key electronic parameters such as electron affinities rsc.orgresearchgate.netrsc.org. Furthermore, DFT enables the analysis of how substituents on the molecular core influence these electronic properties, thereby impacting reactivity rsc.orgresearchgate.netrsc.org. For instance, the presence of electron-donating substituents typically lowers electron affinity, while electron-withdrawing groups tend to increase it rsc.orgresearchgate.netrsc.org.

Studies focusing on the electrochemical properties of azaanthraquinones, including compounds structurally related to this compound, have employed DFT to calculate adiabatic electron affinities (Ea) rsc.orgresearchgate.netrsc.org. These calculated values have demonstrated a strong correlation with experimentally determined formal redox potentials (E°'). Specifically, a linear relationship has been established: Ea = -1.75 * E°' - 4.06, with a high coefficient of determination (R²) of 0.96 rsc.orgresearchgate.netrsc.org. This robust correlation underscores the utility of DFT in accurately predicting the electrochemical behavior of these molecular systems. Such computational approaches not only rationalize existing experimental findings but also serve as a predictive tool for novel quinone compounds with similar structural motifs rsc.orgresearchgate.netrsc.org.

Table 1: Correlation between Calculated Electron Affinity (Ea) and Experimental Formal Potential (E°') for Azaanthraquinones

ParameterValueReference(s)
Correlation EquationEa = -1.75 * E°' - 4.060.96 rsc.orgresearchgate.netrsc.org
Calculated Electron Affinity (Ea)Correlates with experimental E°'N/A rsc.orgresearchgate.netrsc.org
Experimental Formal Potential (E°')Correlates with calculated EaN/A rsc.orgresearchgate.netrsc.org

In Silico Modeling of Molecular Interactions

In silico modeling techniques are employed to predict how molecules interact with biological targets, offering a virtual screening approach.

While specific in silico studies detailing the molecular docking or binding interactions of this compound with DNA or enzyme active sites were not explicitly found within the provided search results, the broader class of azaanthraquinones has been investigated for such interactions researchgate.net. Some research indicates that azaanthraquinones, as a group, possess the ability to bind DNA and potentially inhibit DNA polymerase activity researchgate.net. Furthermore, related quinone compounds have been studied as substrates for enzymes like NQO1 dntb.gov.uaresearchgate.netresearcher.life, suggesting that computational investigations into this compound's interactions with specific enzyme active sites are a plausible area of research, even if not directly reported in the provided literature.

Computational chemistry, particularly DFT calculations of electron affinities, has been successfully used to rationalize experimental electrochemical data for azaanthraquinones rsc.orgresearchgate.netrsc.org. The strong observed correlation (R² = 0.96) between calculated electron affinities and experimental formal potentials highlights the predictive power of these theoretical methods rsc.orgresearchgate.netrsc.org. This ability to correlate computational findings with experimental observations is crucial for validating theoretical models and for predicting the properties of new, related compounds.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, notably Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug discovery and chemical biology. QSAR aims to establish a mathematical relationship between a molecule's chemical structure and its biological activity nih.govnih.govsysrevpharm.orgmdpi.com. These models utilize molecular descriptors, often derived from computational methods including DFT, to predict the activity of novel compounds psu.edunih.gov. While specific QSAR models for this compound were not detailed in the provided search results, the general applicability of DFT-derived descriptors in QSAR for predicting chemical reactivity and biological properties is well-established psu.edunih.gov.

Compound List:

this compound

Marcanine A

Geovanine (B1264379)

Advanced Analytical Methodologies in Research

Electrochemical Characterization Techniques

Electrochemical methods provide valuable insights into the redox properties and electron transfer mechanisms of compounds like Kalasinamide. These techniques allow for the study of how the molecule gains or loses electrons, which is fundamental to its chemical activity.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of chemical compounds. CV provides information about the reversibility of redox processes by scanning the potential back and forth, while DPV offers enhanced sensitivity for detecting redox events by superimposing small pulses onto a linear potential sweep zensorrd.compineresearch.comopenaccesspub.orgabechem.com. These methods can reveal the potential at which this compound undergoes oxidation or reduction, and the characteristics of these processes. For instance, studies on related azaanthracenone structures have shown that quinone moieties undergo reduction to semiquinone radicals, with subsequent electrochemical characterization providing data on these redox potentials researchgate.netresearchgate.net.

Understanding electron transfer processes is key to comprehending the reactivity of this compound, particularly in biological or catalytic systems. Research on similar molecular structures, such as azaanthracenones, has indicated that their electrochemical behavior, including the formal potential values, can correlate with their biological activity and electron-withdrawing capabilities researchgate.net. Electrochemical studies can thus map out the pathways and energetics of electron transfer involving this compound, contributing to a deeper understanding of its chemical transformations boku.ac.atsfu.ca.

Chromatographic Separation and Purification for Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures openaccessjournals.comwikipedia.orgelementlabsolutions.comibacon.com. For this compound, HPLC serves as a critical tool for its isolation and purification from natural sources or synthetic reaction mixtures. The technique relies on the differential interaction of molecules with a stationary phase within a column and a mobile phase, leading to their separation based on unique retention times openaccessjournals.comwikipedia.org. HPLC has been utilized in the isolation of related compounds, such as marcanine A and geovanine (B1264379), alongside this compound, from plant extracts, where specific retention times were recorded researchgate.netfrontiersin.org. For example, this compound was collected at a retention time of approximately 50 minutes in one study using UHPLC-HRMS/MS frontiersin.org.

Table 1: HPLC Retention Times of Related Azaanthracenone Compounds

CompoundRetention Time (min)Chromatographic SystemReference
This compound~50UHPLC-HRMS/MS frontiersin.org
Geovanine~48.5UHPLC-HRMS/MS frontiersin.org

Metabolite Profiling in Complex Biological Extracts

Metabolite profiling, often employing techniques like HPLC coupled with mass spectrometry (LC-MS), is essential for identifying and quantifying the diverse array of metabolites present in biological samples um6p.maresearchgate.netnih.govresearchgate.netuni-jena.de. This approach allows researchers to understand the chemical composition of extracts containing this compound or its related compounds. By analyzing the full spectrum of metabolites, it is possible to identify this compound within complex matrices, track its metabolic fate, or discover related compounds. Studies involving the analysis of plant extracts have utilized metabolite profiling to identify and isolate compounds like this compound and its derivatives, aiding in the understanding of their natural occurrence and potential bioactivities frontiersin.orgresearchgate.net.

Future Research Directions and Translational Potential Non Clinical

Development of Kalasinamide as a Research Tool

The inherent phototoxic properties of this compound make it a compelling candidate for development as a specialized research tool. Its ability to generate toxic singlet oxygen upon exposure to light is a key feature that can be harnessed to investigate cellular stress mechanisms. acs.orgnih.gov As a photosensitizer, this compound can be employed to induce controlled oxidative stress in cellular models, allowing researchers to study the intricate signaling pathways and cellular responses involved in apoptosis, necrosis, and autophagy. nih.govfrontiersin.org

The investigation into phototoxic phytochemicals for use as photosensitizers in therapeutic and research applications is a growing field. nih.govresearchgate.netresearchgate.net this compound could serve as a chemical probe to explore processes sensitive to reactive oxygen species (ROS), such as protein oxidation, lipid peroxidation, and DNA damage. nih.gov By selectively activating this compound with light in specific subcellular locations or at precise times, researchers could gain deeper insights into the dynamics of cellular stress and the subsequent protective or destructive mechanisms that are triggered. frontiersin.orgexplorationpub.com

Exploration of Novel Synthetic Targets Based on the this compound Scaffold

The azaanthracene chemical structure of this compound serves as a promising scaffold for the synthesis of novel bioactive compounds. nih.govresearchgate.net The total syntheses of this compound and related naturally occurring cytotoxic compounds, such as geovanine (B1264379) and marcanine A, have been successfully achieved, demonstrating the feasibility of chemically modifying this core structure. nih.gov These related compounds, built upon a similar azaanthracenone framework, have shown significant antiproliferative activity against various human tumor cell lines.

This foundational synthetic work opens avenues for medicinal chemists to create libraries of this compound analogs. mdpi.comnih.govresearchgate.net By modifying functional groups on the azaanthracene core, it is possible to optimize biological activity, selectivity, and pharmacokinetic properties. The goal of such synthetic exploration would be to develop new molecules with enhanced potency and targeted efficacy against cancer cells or other pathological targets. researchgate.net The core scaffold's proven cytotoxicity provides a strong starting point for the development of next-generation therapeutic agents. nih.gov

Further Elucidation of Biosynthetic Pathways for Sustainable Production

For the sustainable production of this compound and its derivatives, a thorough understanding of its natural biosynthetic pathway is essential. Research indicates that this compound is prone to autosensitized photooxidation, transforming into the quinone marcanine A. acs.orgnih.gov This transformation is hypothesized to be a representative step in the broader biosynthesis of azaanthraquinones in plants. acs.orgnih.gov

The biosynthesis of plant anthraquinones is known to follow two main routes: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. nih.govresearchgate.netnih.gov Future research should focus on identifying the specific pathway and the key enzymes responsible for constructing the this compound molecule in its source organism. Recently, significant progress has been made in identifying genes responsible for anthraquinone synthesis in plants, which could provide a roadmap for investigating this compound's origins. news-medical.net Elucidating this pathway, from precursor molecules to the final product, would enable the use of metabolic engineering and synthetic biology approaches to produce this compound in scalable microbial or plant-based systems. researchgate.net

Advanced Preclinical Model Systems for Efficacy Evaluation

To thoroughly evaluate the therapeutic potential of this compound and its synthetic analogs, advanced preclinical models are necessary. dndi.org Initial efficacy testing has been performed using in vitro cancer cell line models. Published research has demonstrated the cytotoxic effects of related azaanthracenone compounds against a panel of human tumor cell lines. nih.gov

Cell LineCancer Type
A-549 Lung Carcinoma
K-562 Chronic Myelogenous Leukemia
MCF-7 Breast Adenocarcinoma
DU-145 Prostate Carcinoma
PC-3 Prostate Adenocarcinoma
CCC-221 Colon Cancer

This table summarizes cancer cell lines that have been used to test the cytotoxicity of compounds related to this compound, indicating suitable in vitro models for future efficacy studies. nih.govresearchgate.netresearchgate.netorientjchem.org

Future preclinical evaluation should expand upon these foundational in vitro studies. This includes the use of three-dimensional (3D) organoid and spheroid cultures, which more accurately mimic the tumor microenvironment. Following comprehensive in vitro analysis, efficacy evaluation would progress to in vivo animal models to study the compound's effects within a whole biological system.

Investigation of Environmental and Ecological Roles of this compound

This compound is considered a putative plant defense phototoxin. acs.orgnih.gov Its primary ecological role is likely to protect the host plant from herbivores and microbial pathogens. nih.gov Upon mechanical damage to the plant tissue, such as from an insect bite, this compound would be exposed to light, triggering the production of toxic singlet oxygen. acs.orgnih.gov This localized phototoxicity can deter feeding insects and inhibit the growth of invading bacteria or fungi. nih.govnih.gov

This defense mechanism is a fascinating example of chemical warfare in plants, where a seemingly benign compound becomes a potent toxin under specific environmental conditions (i.e., the presence of light). gardeningknowhow.complantae.org The study of such phototoxins is a key area of chemical ecology. researchgate.netnih.gov Further research could investigate the breadth of organisms affected by this compound, its stability and persistence in the plant's local environment, and whether its production is increased in response to herbivory or pathogenic attack. Understanding these ecological interactions provides insight into the complex strategies plants have evolved for survival. nih.govresearchgate.net

Q & A

Q. How can researchers rigorously characterize the structural identity and purity of Kalasinamide?

To confirm structural identity, employ spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to match spectral data with literature or synthetic standards . For purity assessment, use HPLC/GC-MS with a minimum purity threshold (e.g., ≥95%) and report retention times, solvent systems, and column specifications . Always compare results with established reference standards and document deviations (e.g., unexpected peaks in chromatograms) .

Q. What methodologies are recommended for validating this compound’s biological activity in preliminary assays?

Use dose-response experiments to establish IC₅₀/EC₅₀ values, ensuring inclusion of positive/negative controls (e.g., known inhibitors or vehicle-only groups) . Validate assays through triplicate repeats and statistical analysis (e.g., ANOVA with post-hoc tests) to confirm reproducibility . For cell-based studies, report cell line origins, passage numbers, and culture conditions to mitigate variability .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

First, verify pharmacokinetic parameters (e.g., bioavailability, half-life) to assess compound stability in vivo . Second, analyze experimental design for confounding factors (e.g., dosing intervals, animal model relevance) . If discrepancies persist, conduct metabolite profiling (LC-MS/MS) to identify active/inactive derivatives and revise structure-activity relationship (SAR) hypotheses .

Q. What strategies optimize synthetic yield and scalability of this compound while maintaining stereochemical integrity?

Employ Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading) . Monitor stereochemistry via chiral HPLC or X-ray crystallography at each synthetic step . For scalability, test solvent alternatives (e.g., switching from THF to 2-MeTHF) and report yield comparisons under varied conditions (Table 1).

Table 1: Example Synthetic Optimization Parameters

ParameterLow Yield ConditionHigh Yield Condition
Temperature (°C)2560
Catalyst Loading5 mol%10 mol%
SolventTHF2-MeTHF
Yield (%)4278

Q. How can researchers design experiments to resolve conflicting reports on this compound’s mechanism of action?

Conduct target engagement assays (e.g., thermal shift assays, SPR) to confirm direct binding to purported targets . Combine with genetic knockdown/knockout models to validate specificity. If results conflict with prior studies, perform literature meta-analysis to identify methodological differences (e.g., assay pH, buffer composition) . Publish negative findings with transparent protocols to aid community consensus .

Q. What analytical approaches are suitable for evaluating this compound’s stability under physiological conditions?

Perform stress testing (e.g., exposure to light, heat, or pH extremes) and monitor degradation via HPLC-UV/PDA . Quantify degradation products using QTOF-MS and assess their biological activity. For in vitro stability, simulate gastric/intestinal fluids and measure half-life . Report results in standardized formats (e.g., % remaining vs. time) to facilitate cross-study comparisons.

Methodological Best Practices

  • Data Validation: Always include replication cohorts and blinded analysis to reduce bias .
  • Literature Comparison: Use systematic review tools (e.g., PRISMA guidelines) to compare spectral, synthetic, and bioactivity data across studies .
  • Ethical Reporting: Disclose all negative results and methodological limitations to prevent publication bias .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kalasinamide
Reactant of Route 2
Reactant of Route 2
Kalasinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.